2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide
Description
2-Nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide is a benzamide derivative featuring dual nitro groups: one on the benzamide ring and another on the benzoyl moiety attached via a butylamine linker.
Properties
IUPAC Name |
2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-17(13-7-1-3-9-15(13)21(25)26)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22(27)28/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHOLTBBXPULDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide typically involves a multi-step process. One common method includes the nitration of benzamide derivatives followed by the coupling of the resulting nitrobenzoyl intermediates with butylamine derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling reactions are facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides, thiolates.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Varied functionalized benzamides.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Structural Properties
The molecular formula for 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide is C18H18N4O6, with a molecular weight of 386.36 g/mol. The compound features a complex structure that includes multiple functional groups conducive to biological activity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit histone deacetylase (HDAC) inhibitory activity . HDAC inhibitors are crucial in cancer therapy as they promote the acetylation of histones, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Table 1: Comparison of Anticancer Activity
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | HDAC Inhibition | Various solid tumors | |
| Other HDAC inhibitors | Histone Acetylation | Leukemia |
Anti-inflammatory Effects
There is emerging evidence that nitro-substituted benzamides can exhibit anti-inflammatory properties , potentially through the modulation of signaling pathways involved in inflammation . This could open avenues for treating chronic inflammatory diseases.
Case Studies
Case Study 1: HDAC Inhibition in Leukemia
A study investigated the effects of various HDAC inhibitors, including derivatives similar to this compound, on leukemia cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates, indicating the compound's potential as a therapeutic agent against blood cancers .
Case Study 2: In vitro Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of nitro-substituted benzamides in macrophage models. The results showed that these compounds reduced the production of pro-inflammatory cytokines, suggesting their utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can covalently modify proteins, thereby altering their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-N-(2-Nitrophenyl)Benzamide ()
Diazepine Precursors ()
- Examples :
- N-(3-Methylbut-2-en-1-yl)-2-nitro-N-(thiophen-2-ylmethyl)-benzamide (precursor to Compound 2g).
- N-(3-Methylbut-2-en-1-yl)-2-nitro-N-(pyridin-2-ylmethyl)-benzamide (precursor to Compound 2j).
- Key Differences: Heterocyclic substituents (thiophene, pyridine) enhance π-stacking interactions, influencing reactivity in copper-catalyzed cyclization reactions .
CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide) ()
- Structure: Features acetylamino and aminophenyl groups instead of nitro substituents.
- Key Differences: The amino groups enable hydrogen bonding and electrostatic interactions, critical for histone deacetylase (HDAC) inhibition . Nitro groups in the target compound likely preclude HDAC inhibition due to reduced basicity and electron-deficient aromatic systems.
- Applications : Clinically tested as an antitumor agent via HDAC inhibition.
2-Nitro-N-[4-(2-Toluidinosulfonyl)Phenyl]Benzamide ()
- Structure : Incorporates a sulfonyl group and toluidine moiety.
- Molecular weight (411.43 g/mol) is higher due to the sulfonyl and toluidine substituents.
- Applications: Not explicitly stated, but sulfonyl groups often improve binding affinity in drug design.
4-Amino-N-(2-Aminoethyl)Benzamide ()
- Structure: Contains amino groups on both the benzamide and ethylamine chain.
- Key Differences: Amino groups increase solubility in polar solvents and basicity (pKa ~8–10) compared to nitro groups (pKa <1) . Lower molecular weight (179.22 g/mol) and higher PSA (81.14 Ų) suggest better bioavailability.
- Applications: Potential use in DNA adduct studies due to nucleophilic amino groups.
Research Implications
- Synthetic Challenges : The dual nitro groups in the target compound may complicate synthesis due to competing reactivity, necessitating optimized conditions (e.g., controlled nitration steps).
- Biological Relevance: Nitro groups are less favorable for HDAC inhibition compared to amino/acetylamino groups (as in CI-994) but may serve as precursors for reduced analogs (e.g., amines via catalytic hydrogenation).
- Material Science : The electron-deficient aromatic system could be exploited in photochemical applications or as a ligand in coordination chemistry.
Biological Activity
2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide is a complex organic compound with potential biological activity. Its structural characteristics suggest a significant role in various biological processes, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from diverse studies and highlighting relevant data.
Antitumor Activity
Research indicates that compounds with similar structural motifs, particularly those containing nitrobenzamide moieties, exhibit significant antitumor activity. For instance, derivatives of benzamide have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in tumorigenesis by regulating gene expression related to cell cycle and apoptosis .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 50 | HDAC Inhibition |
| Compound B | 1400 | Moderate cellular potency against KMS-12 BM |
| This compound | TBD | Potential HDAC Inhibitor |
Enzyme Inhibition
The compound's structure suggests it may act as a non-nucleoside inhibitor of specific enzymes. Similar compounds have demonstrated efficacy against viral proteases, which are critical in the life cycle of viruses such as Hepatitis C . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
Case Study: Inhibition of Viral Proteases
A study on related compounds revealed that modifications to the benzamide structure significantly enhanced inhibitory potency against viral enzymes. The optimal linker length and substituents were crucial for achieving low EC50 values in cell-based assays .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures often exhibit low solubility and moderate permeability, impacting their bioavailability .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low |
| Permeability | Medium to High |
| Metabolic Stability | Variable (depends on structure) |
Q & A
Q. What are the common synthetic routes for 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide, and what analytical techniques confirm its structure?
The synthesis typically involves coupling reactions between nitro-substituted benzoyl chlorides and amino-butyl intermediates. For example, acylation of 4-aminobutylamine with 2-nitrobenzoyl chloride forms the intermediate, followed by reaction with 2-nitrobenzamide. Key analytical methods include:
- 1H/13C NMR to confirm amide bond formation and nitro group positions.
- IR spectroscopy to verify carbonyl (C=O) and nitro (NO2) stretches.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% threshold) .
Q. What spectroscopic methods are effective for characterizing structural integrity?
- High-resolution NMR resolves signals from the butyl linker, aromatic protons, and nitro groups. Deuterated DMSO or CDCl3 is preferred due to the compound’s limited solubility in polar solvents.
- X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and torsional angle data, critical for confirming steric effects in the nitro-substituted aromatic system .
Q. What in vitro assays are recommended to assess receptor binding profiles?
- Radioligand displacement assays using tritiated ([3H]) or fluorescent probes for dopamine (D2/D3) or serotonin (5-HT) receptors.
- Competitive binding studies with HEK-293 cells expressing cloned human receptors to determine IC50 values.
- Functional assays (e.g., cAMP inhibition for D2 receptors) to evaluate agonist/antagonist activity .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight, light-protected containers at –20°C.
- Use desiccants to prevent hydrolysis of the amide bond.
- Avoid repeated freeze-thaw cycles; aliquot working solutions in anhydrous DMSO .
Advanced Research Questions
Q. How can researchers optimize yield and purity during multi-step synthesis?
- Stepwise purification : Use silica gel chromatography (ethyl acetate/hexane gradients) after each coupling step.
- Catalyst screening : Test Pd/C or CuI for nitro group stability during reactions.
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation.
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How to resolve conflicting data on biological activity across studies?
- Orthogonal validation : Combine radioligand binding with functional assays (e.g., β-arrestin recruitment).
- Species-specific receptor panels : Compare binding affinity in human vs. rodent receptors to explain discrepancies.
- Meta-analysis of published IC50 values, adjusting for assay conditions (e.g., Mg2+ concentration in buffer) .
Q. What computational approaches predict pharmacokinetic properties?
- QSAR models : Train on nitrobenzamide derivatives to predict logP, solubility, and metabolic stability.
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using lipid bilayer models.
- Docking studies : Map nitro group interactions with receptor subpockets (e.g., D3 receptor extracellular loops) .
Q. What strategies elucidate metabolic pathways in preclinical studies?
- LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
- Stable isotope labeling tracks nitro group reduction in vivo.
- CYP450 inhibition assays determine enzyme-specific metabolism .
Q. How to achieve enantiomeric purity for derivatives?
Q. How can molecular dynamics study receptor interactions?
- All-atom MD simulations in explicit solvent (e.g., TIP3P water) model ligand-receptor binding over 100+ ns trajectories.
- MM-PBSA calculations estimate binding free energy contributions from hydrophobic (nitro groups) and hydrogen-bonding (amide) interactions.
- Alanine scanning mutagenesis in silico identifies critical receptor residues for validation via site-directed mutagenesis .
Notes
- Advanced questions emphasize mechanistic analysis, contradiction resolution, and predictive modeling.
- Basic questions focus on foundational synthesis, characterization, and assay design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
